5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide
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Overview
Description
5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide is a heterocyclic compound that contains an isoxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide typically involves the reaction of hydroxymethylfurfural (HMF) with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . Another method involves the use of sodium hydride and tetrahydrofuran in acetonitrile, followed by methyl acetate under reflux conditions .
Industrial Production Methods
The use of eco-friendly reagents and reaction conditions is emphasized to adhere to the principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as platinum on silica (Pt/SiO2) are used in reductive amination.
Substitution: Reagents like sodium hydride and tetrahydrofuran are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as 5-(aminomethyl)-2-furancarboxylic acid (AMFC) and other substituted isoxazoles .
Scientific Research Applications
5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it targets bacterial protein synthesis machinery, thereby exerting antibacterial effects. The compound mimics the inhibitory neurotransmitter GABA, activating GABA-A receptors and leading to decreased neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid (AMFC): A derivative of the original compound with similar chemical properties.
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of the compound.
2,5-Bis(aminomethyl)furan (BAMF): Another furan-based compound with similar applications.
Uniqueness
5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide is unique due to its isoxazolidine ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H9N3O3 |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
5-(aminomethyl)-3-oxo-1,2-oxazolidine-2-carboxamide |
InChI |
InChI=1S/C5H9N3O3/c6-2-3-1-4(9)8(11-3)5(7)10/h3H,1-2,6H2,(H2,7,10) |
InChI Key |
KOZSJIGKUPCUCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON(C1=O)C(=O)N)CN |
Origin of Product |
United States |
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